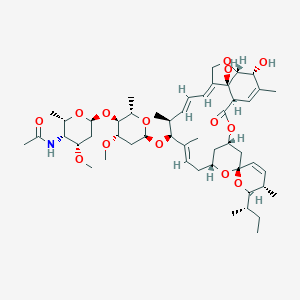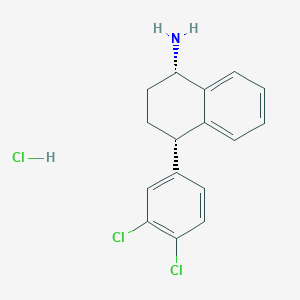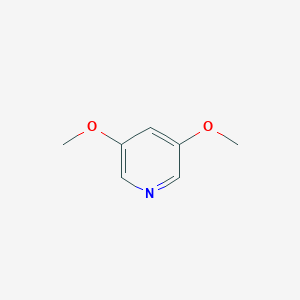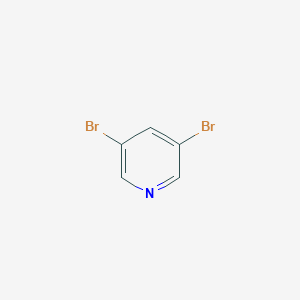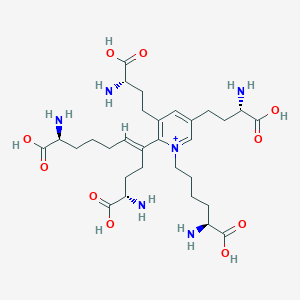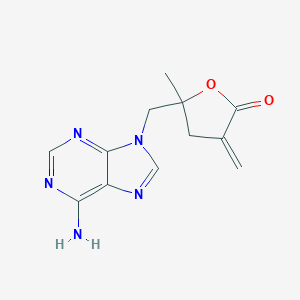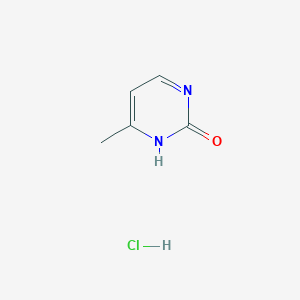
3-Bromanilin
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 3-Bromoaniline and its derivatives typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling reactions. These reactions are effective in incorporating various electron-donating and withdrawing functional moieties, yielding significant yields and providing insights into the molecular electrostatic potential and reactivity descriptors of the synthesized compounds (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-Bromoaniline derivatives has been extensively studied using density functional methods. For instance, studies on compounds like 3-amino-2-bromopyridine have involved comparing theoretical vibrational frequencies with Fourier Transform Infrared and FT-Raman spectra, providing a complete vibrational assignment and analysis based on potential energy distribution (Kandasamy & Velraj, 2012).
Chemical Reactions and Properties
3-Bromoaniline undergoes various chemical reactions, demonstrating its versatility in organic synthesis. Reactions such as the palladium(0)-catalyzed cyclization of arylamino ketones and esters lead to the formation of 3-substituted indoles (Kasahara et al., 1986). The compound's reactivity is also evident in its electrocatalytic reduction in certain environments (Ding et al., 2010).
Physical Properties Analysis
The physical properties of 3-Bromoaniline, especially when modified with polyaniline, show interesting features. For example, the conductivity of poly(3-bromoaniline) is significantly lower than that of polyaniline, but copolymerization with polyaniline can increase its conductivity (Waware et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-Bromoaniline derivatives have been explored through various spectroscopic and computational studies. These studies provide insights into the electronic properties, Frontier molecular orbitals, and non-linear optical behaviors, emphasizing the compound's potential in various applications (Karakas et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthese von Amin-substituierten Chinazolinen
3-Bromanilin: wird hauptsächlich bei der Synthese von Amin-substituierten Chinazolinen verwendet . Chinazolin-Derivate sind aufgrund ihrer breiten Palette biologischer Aktivitäten, einschließlich Antitumor-, Antimykotika- und Antibakteriellen Eigenschaften, von großem Interesse. Die Einführung einer Aminogruppe durch die Verwendung von this compound kann zur Entwicklung neuer pharmakologisch aktiver Verbindungen führen.
Leiterpolymer-Verbundstoffe
Forschungen haben gezeigt, dass This compound mit Anilin copolymerisiert werden kann, um Poly(Anilin-co-3-Bromanilin)-Nanoverbundstoffe zu erzeugen . Diese Verbundstoffe weisen einzigartige elektrische Eigenschaften auf, wie z. B. eine verbesserte AC-Leitfähigkeit und dielektrische Permittivität, die bei der Entwicklung von leitfähigen Materialien für elektronische Geräte wertvoll sind.
Korrosionsschutzbeschichtungen
Die Copolymere aus Anilin und This compound haben potenzielle Anwendungen in Korrosionsschutzbeschichtungen . Die modifizierten elektrischen Eigenschaften dieser Copolymere können genutzt werden, um Metalle vor Korrosion zu schützen, was entscheidend ist, um die Lebensdauer von Metallkonstruktionen und -komponenten zu verlängern.
Akkus
Poly(Anilin-co-3-Bromanilin)-Copolymere können auch bei der Herstellung von Akkus verwendet werden . Die elektrische Leitfähigkeit und Stabilität dieser Copolymere machen sie für den Einsatz als Elektrodenmaterialien geeignet, wodurch die Leistung und Haltbarkeit von Batterien verbessert werden kann.
Elektromagnetische Störungen (EMI) Abschirmung
Die einzigartigen leitfähigen Eigenschaften von This compound-Derivaten machen sie für Anwendungen in der EMI-Abschirmung geeignet . Materialien mit hoher elektrischer Leitfähigkeit können elektromagnetische Strahlung effektiv blockieren oder reduzieren, was zum Schutz elektronischer Geräte wichtig ist.
Solarzellen
Die Verwendung von This compound bei der Synthese von leitfähigen Polymeren kann sich auf das Gebiet der Solarzellen erstrecken . Leitfähige Polymere werden als kostengünstige und flexible Alternative zu herkömmlichen Silizium-basierten Solarzellen untersucht, und die Einarbeitung von this compound könnte zu einer verbesserten Effizienz und Leistung führen.
Wirkmechanismus
Target of Action
3-Bromoaniline, also known as m-Bromoaniline, is a derivative of aniline where a bromine atom replaces a hydrogen atom on the benzene ring
Mode of Action
It’s known that aniline derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromine atom on the benzene ring of 3-Bromoaniline can be replaced by other groups in the presence of a suitable nucleophile, leading to the formation of different compounds. This property is often utilized in organic synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHYLGCQVVLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060448 | |
| Record name | m-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 15-18 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 3-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19761 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 3-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19761 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
591-19-5 | |
| Record name | 3-Bromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2DRA8MJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



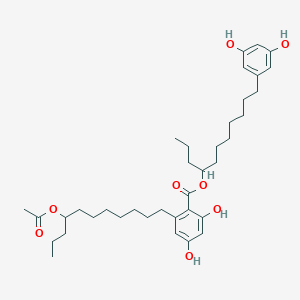
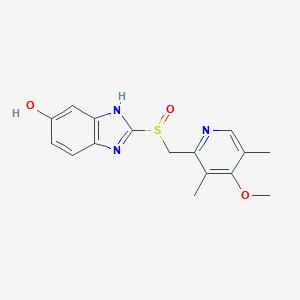




![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
